4-tert-butylpyrimidine-5-carboxylic acid
Description
4-tert-Butylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a tert-butyl substituent at the 4-position and a carboxylic acid group at the 5-position. Pyrimidine-based compounds are critical in medicinal chemistry due to their role as bioisosteres for aromatic rings in drug design.
Properties
CAS No. |
1191094-10-6 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable pyrimidine precursor in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the pyrimidine ring and subsequent introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
4-tert-butylpyrimidine-5-carboxylic acid has been investigated for its potential therapeutic properties. Its structure allows it to act as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
- Anticancer Activity : Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, modifications to the 4-tert-butyl group can enhance the selectivity and efficacy of these compounds against specific cancer cell lines. Case studies have shown promising results in preclinical trials where such derivatives were tested for their ability to inhibit tumor growth.
- Neuroprotective Effects : Some studies suggest that pyrimidine derivatives may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's. The introduction of the tert-butyl group is believed to improve the lipophilicity of the compounds, facilitating better blood-brain barrier penetration.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate in the synthesis of various chemical entities.
- Reagent in Chemical Reactions : The compound is utilized as a reagent in several reactions, including:
- Coupling Reactions : It can participate in coupling reactions to form more complex structures. For example, it has been used in the synthesis of substituted pyrimidines through reactions with electrophilic species.
- Protecting Group : The tert-butyl group is often employed as a protecting group for carboxylic acids during multi-step syntheses due to its stability and ease of removal under acidic conditions.
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced selectivity and efficacy |
| Medicinal Chemistry | Neuroprotective agents | Improved blood-brain barrier penetration |
| Organic Synthesis | Reagent in coupling reactions | Formation of complex structures |
| Organic Synthesis | Protecting group for carboxylic acids | Stability and ease of deprotection |
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Case Study 1 : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Case Study 2 : Another research project focused on synthesizing new neuroprotective agents based on this compound. The results showed that certain derivatives could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting potential for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-tert-butylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the tert-butyl group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 4-tert-butylpyrimidine-5-carboxylic acid and related compounds:
Physicochemical and Reactivity Differences
- Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or chlorine in ). This bulk may reduce solubility in polar solvents but enhance lipophilicity, a desirable trait in blood-brain barrier penetration .
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) increase the acidity of the carboxylic acid, whereas electron-donating groups (e.g., methyl in ) may reduce reactivity in nucleophilic substitutions.
- Functional Group Reactivity : Compounds like CAS 141872-46-0 incorporate tetrazolyl groups, which mimic carboxylic acids but offer improved metabolic stability. In contrast, the aldehyde group in 4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxaldehyde enables Schiff base formation, useful in covalent inhibitor design.
Biological Activity
4-tert-butylpyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), anti-inflammatory effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound is characterized by its pyrimidine ring, which is substituted at the 4-position with a tert-butyl group and at the 5-position with a carboxylic acid functional group. Its molecular formula is , and it possesses various chemical properties that influence its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that certain pyrimidine derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. For instance, compounds structurally similar to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Comparison of COX-2 Inhibition of Pyrimidine Derivatives
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.04 ± 0.01 |
| Other Pyrimidine Derivative | TBD |
3. Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidine derivatives is essential for optimizing their biological efficacy. Research indicates that modifications at various positions on the pyrimidine ring can significantly enhance or diminish biological activity. For instance, substituents that increase lipophilicity or alter electronic properties can lead to improved potency against specific targets .
Table 2: Summary of SAR Findings for Pyrimidine Derivatives
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Tert-butyl | Increased potency |
| 5 | Carboxylic acid | Essential for activity |
| R3 | Hydrophobic groups | Enhanced binding affinity |
Case Study: In Vitro Assessment
In a controlled study evaluating the neuroprotective effects of various pyrimidine derivatives, including this compound, researchers assessed their ability to inhibit amyloid-beta aggregation—a key factor in Alzheimer’s disease pathology. The results indicated moderate protective effects against neurotoxic agents in cell cultures, although further in vivo studies are necessary to confirm these findings .
Case Study: Anti-cancer Potential
Another area of investigation involves the potential anti-cancer properties of pyrimidine derivatives. Compounds with structural similarities to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also warrant exploration in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
